molecular formula C14H28N2O3 B12073371 tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate

Cat. No.: B12073371
M. Wt: 272.38 g/mol
InChI Key: YTRYLUDRIUZHKC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate (CAS: 1093869-21-6) features a tert-butyl carbamate group, an N-methyl substitution, a 2-amino-propyl backbone, and an oxan-3-yl (tetrahydropyran-3-yl) substituent . Its molecular formula is C₁₄H₂₈N₂O₃ with a molecular weight of 272.38 g/mol. This compound is marketed as a pharmaceutical building block, likely used in peptide synthesis or drug intermediates due to its protected amine functionality .

Properties

IUPAC Name

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)9-12(15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRYLUDRIUZHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol derivative. One common method involves the use of tert-butyl carbamate and 2-amino-3-(oxan-3-yl)propanol in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and various substituted carbamates .

Scientific Research Applications

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in protein conformation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key structural variations among analogs include:

  • Substituents on the carbamate group (e.g., tert-butyl vs. benzyl).
  • Amino group modifications (e.g., azide, nitro, or hydroxyl substituents).
  • Backbone alterations (e.g., cyclobutyl rings vs. linear chains).
Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties/Applications
Target Compound C₁₄H₂₈N₂O₃ 272.38 Oxan-3-yl, N-methyl Not explicitly described Pharmaceutical building block
Compound 9 () C₂₁H₃₃N₄O₆ 437.24 Nitrochroman, N-methylcarbamate Sealed-tube reaction in NMP Bright yellow-orange oil; synthetic intermediate
Block B (tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate) C₁₁H₂₁N₅O₂ 255.32 Azidoethyl Reductive amination Click chemistry applications
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate C₁₆H₂₁NO₃ 275.34 Benzyl, 3-oxocyclobutyl Not detailed Strained ring system for drug design
tert-butyl N-[3-(aminomethyl)-4-hydroxybutan-2-yl]-N-methylcarbamate C₁₁H₂₂N₂O₃ 230.30 Hydroxy, aminomethyl Not detailed Enhanced hydrophilicity

Key Findings and Research Insights

Block B () employs reductive amination, a versatile method for introducing nitrogen-containing groups .

Reactivity and Stability: The oxan-3-yl group in the target compound likely confers moderate steric hindrance, slowing deprotection reactions compared to analogs with smaller substituents (e.g., azides in Block B).

3-Oxocyclobutyl derivatives () may exploit ring strain for conformational control in drug candidates , whereas the target compound’s tetrahydropyran group offers a balance of lipophilicity and stability.

Physicochemical Properties :

  • The hydroxybutan-2-yl analog () exhibits higher hydrophilicity due to its hydroxyl group, contrasting with the target compound’s lipophilic oxan-3-yl group .

Biological Activity

tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate is a synthetic organic compound with the molecular formula C13H26N2O4 and a molecular weight of 274.36 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a carbamate functional group. The oxan-3-yl moiety indicates the presence of a tetrahydrofuran ring, which may contribute to the compound's biological interactions.

Chemical Structure

PropertyValue
Molecular FormulaC13H26N2O4
Molecular Weight274.36 g/mol
IUPAC NameThis compound
InChI KeyWRJMUGGWRCHVFD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with carbamate structures often exhibit cholinesterase inhibitory activity, which can lead to neurotoxic effects.

Enzyme Inhibition Studies

Several studies have focused on the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission:

  • Inhibition Potency : Compounds similar to this compound have shown varying degrees of inhibition against AChE and BChE. For instance, some derivatives exhibited IC50 values ranging from 1.60 µM to over 300 µM, indicating significant variability in potency based on structural modifications .

Toxicological Studies

Research into the toxicological profiles of carbamate compounds has revealed that exposure can lead to acute neurobehavioral effects. A dose-response study involving a mixture of N-methyl carbamate pesticides demonstrated significant cholinesterase inhibition in rat models, suggesting potential neurotoxic effects that could be relevant for this compound as well .

Pharmaceutical Development

The compound is being explored for its potential use in pharmaceutical applications. Its structure allows for modifications that could enhance selectivity and efficacy against specific biological targets, making it a candidate for drug development aimed at neurological disorders.

Agrochemical Applications

Due to its structural similarities to known pesticides, there is interest in evaluating its effectiveness as an agrochemical agent. Research into its environmental impact and degradation pathways is necessary to assess its viability in agricultural settings.

Comparative Analysis with Similar Compounds

A comparative analysis with other carbamate derivatives reveals that structural variations significantly influence biological activity:

Compound NameAChE Inhibition (IC50)BChE Inhibition (IC50)
This compoundTBDTBD
Salicylanilide N,N-disubstituted carbamates1.60 - 311.0 µMVaries
Other N-methyl carbamatesVariesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate, and what reaction conditions are critical for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a substituted amine derivative (e.g., 3-aminopropyl-oxane) under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane or acetonitrile for improved solubility and reaction kinetics .
  • Temperature control : Maintain 0–25°C to minimize side reactions .
  • pH optimization : Use triethylamine or K₂CO₃ to neutralize HCl byproducts and stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the oxane ring and carbamate groups .
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirm stereochemistry. Use SHELX software for refinement .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to verify structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when impurities or tautomeric forms are suspected?

  • Methodological Answer :

  • Spiking experiments : Add authentic samples of suspected impurities to compare splitting patterns .
  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • HPLC-coupled NMR : Isolate impurities for individual analysis .

Q. What strategies optimize coupling reactions involving the oxane moiety without side reactions (e.g., ring-opening or oxidation)?

  • Methodological Answer :

  • Protecting groups : Temporarily block the oxane oxygen with TBS or acetyl groups during reactive steps .
  • Catalyst selection : Use Pd(OAc)₂/XPhos for Suzuki couplings to avoid β-hydride elimination .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent peroxide formation in ether solvents .

Q. How does the stereochemistry of the oxan-3-yl group influence biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enantioselective synthesis : Prepare (R)- and (S)-oxane isomers via chiral auxiliaries or enzymatic resolution .
  • Biological assays : Compare IC₅₀ values against DPP-IV or other targets using isothermal titration calorimetry (ITC) .
  • Molecular dynamics simulations : Model binding interactions to explain stereochemical preferences .

Q. How should researchers design assays to evaluate the compound’s inhibition of Dipeptidyl Peptidase IV (DPP-IV)?

  • Methodological Answer :

  • Enzyme kinetics : Use fluorogenic substrates (e.g., H-Gly-Pro-AMC) in buffer (pH 7.4, 37°C) .
  • Dose-response curves : Measure fluorescence quenching at 460 nm (λₑₓ 380 nm) to calculate IC₅₀ and Ki values .
  • Competitive inhibition assays : Validate via Lineweaver-Burk plots .

Q. What are best practices for validating molecular docking simulations of this compound with target proteins?

  • Methodological Answer :

  • Crystal structure alignment : Use PDB entries (e.g., 4A5S for DPP-IV) to ensure active-site compatibility .
  • Scoring functions : Compare AutoDock Vina, Glide, and MM-GBSA for binding affinity prediction .
  • Experimental validation : Correlate docking poses with mutagenesis data (e.g., alanine scanning) .

Data Contradiction Analysis

  • Example : Conflicting crystallographic and NMR data on hydrogen-bonding patterns.
    • Resolution : Cross-validate using IR spectroscopy (amide I/II bands) and DFT calculations (e.g., Gaussian09) to model H-bond strengths .

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